CNS-Depressant Activity in Mice
In a direct head-to-head study of 14 N-cyclohexyl nitrobenzamide analogs, N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide exhibited distinct CNS-depressant activity in a mouse spontaneous motor activity assay [1]. The compound's activity was compared to its structural analogs. The study concluded that compounds with small N-alkyl groups and a p-nitro group were most active, while the target compound's m-nitro substitution pattern and N-cyclohexyl group resulted in a different potency profile [1].
| Evidence Dimension | CNS-Depressant Activity (Spontaneous Motor Activity Depression in Mice) |
|---|---|
| Target Compound Data | Activity observed, but not among the four most potent analogs [1] |
| Comparator Or Baseline | Four most potent analogs (N-small alkyl, p-nitro): exhibited greatest CNS-depressant activity [1] |
| Quantified Difference | N/A (qualitative comparison of activity rank) |
| Conditions | In vivo mouse spontaneous motor activity assay; dose not specified [1] |
Why This Matters
This data demonstrates that the target compound's pharmacological profile is distinct from its most potent analogs, justifying its specific selection for research on m-nitro substituted N-cyclohexyl benzamides.
- [1] Roll, W.D. Substituted Benzamides with Potential CNS-Depressant and Hypotensive Activity. J. Pharm. Sci. 1970, 59, 1838-1839. View Source
